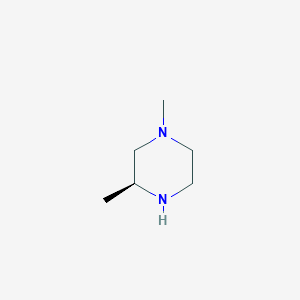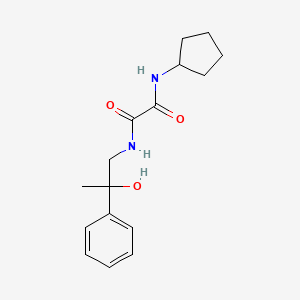
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzyl and acetic acid groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine, malonic acid, and urea.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid may involve:
Large-scale reactors: To handle the reactions efficiently.
Optimized reaction conditions: Such as temperature control, pH adjustments, and the use of catalysts to increase yield and purity.
Purification techniques: Including crystallization, filtration, and chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions, such as sulfuric acid or sodium hydroxide.
Major Products
Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.
Reduction Products: Hydroxyl-substituted pyrimidine derivatives.
Substitution Products: Esters or amides of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Antimicrobial Activity: Investigated for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Agriculture: Investigated for its use in developing new agrochemicals.
Mécanisme D'action
The mechanism by which (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-phenyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
(3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of the benzyl group in (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid imparts unique chemical properties and biological activities compared to its analogs.
Biological Activity: The specific substitution pattern can lead to different interactions with biological targets, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
872319-74-9 |
|---|---|
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2-(3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11-6-7-14(8-10-4-2-1-3-5-10)13(19)15(11)9-12(17)18/h1-7H,8-9H2,(H,17,18) |
Clé InChI |
PQBLANAHRBTMJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one](/img/structure/B2479526.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B2479529.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)


![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)
